

Spectroscopic Profile of Methyl 2-ethyl-3-methoxybenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-ethyl-3-methoxybenzoate	
Cat. No.:	B1355379	Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Methyl 2-ethyl-3-methoxybenzoate**. Due to the limited availability of published experimental data for this specific compound, the spectroscopic values presented herein are estimated based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis from structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this molecule.

Estimated Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-ethyl-3-methoxybenzoate**. These estimations are derived from the analysis of substituent effects on aromatic systems and spectral data of related compounds such as methyl benzoate, ethyl benzoate, and various substituted anisoles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	t, J≈8.0 Hz	1H	Ar-H (H5)
~7.05	dd, J ≈ 8.0, 1.5 Hz	1H	Ar-H (H6)
~6.90	dd, J ≈ 8.0, 1.5 Hz	1H	Ar-H (H4)
3.88	S	3H	-OCH₃ (methoxy)
3.85	S	3H	-OCH₃ (ester)
2.70	q, J ≈ 7.5 Hz	2H	-CH ₂ CH ₃
1.25	t, J ≈ 7.5 Hz	3H	-CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~168.0	C=O (ester)
~157.0	C3 (Ar-C-OCH₃)
~138.0	C2 (Ar-C-CH ₂ CH ₃)
~132.0	C1 (Ar-C-COOCH ₃)
~128.5	C5 (Ar-CH)
~118.0	C6 (Ar-CH)
~110.0	C4 (Ar-CH)
~55.5	-OCH₃ (methoxy)
~52.0	-OCH₃ (ester)
~25.0	-CH ₂ CH ₃
~15.0	-CH₂CH₃

Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester, aryl-O)
~1100	Strong	C-O stretch (ester, O-alkyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
194	High	[M] ⁺ (Molecular Ion)
179	Medium	[M - CH ₃] ⁺
163	High	[M - OCH ₃]+
135	Medium	[M - COOCH ₃]+

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid organic compound such as **Methyl 2-ethyl-3-methoxybenzoate**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a
 deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small
 amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: The spectrum is acquired on a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

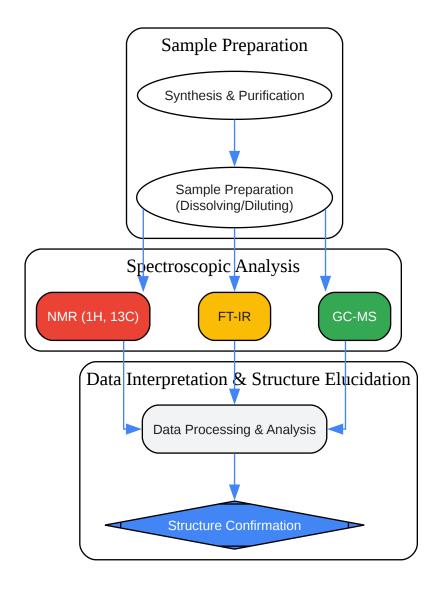


- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the
 liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1][2][3][4]
 Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
 drop of the liquid directly onto the ATR crystal.[1][3]
- Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.[2] The sample is then placed, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1] Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.[1]
- 3. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: A dilute solution of the sample (e.g., 10-100 μg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[5][6][7] The solution should be filtered if any particulate matter is present.[7]
- GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.[8]
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.[5] The mass analyzer is set to scan a mass range of, for example, 40-400 amu.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis of an Organic Compound



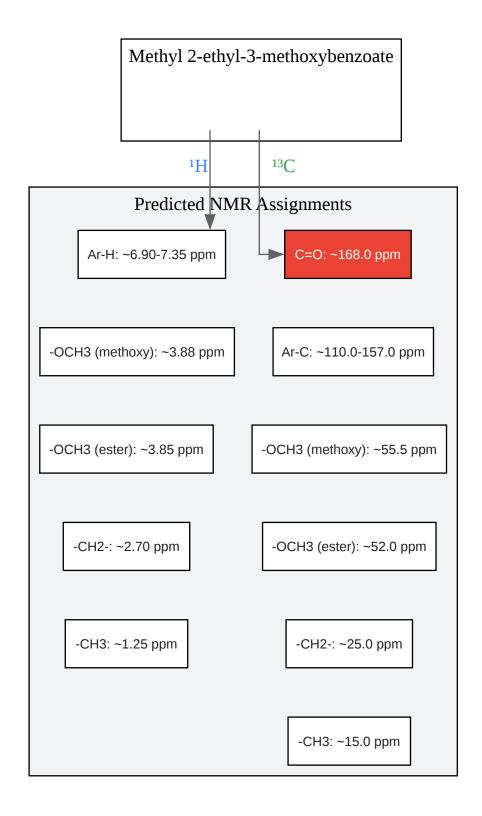


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Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Diagram 2: Structure and Predicted NMR Assignments for **Methyl 2-ethyl-3-methoxybenzoate**





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Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shift assignments.



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